molecular formula C18H19N5O3S2 B2488987 N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224003-83-1

N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2488987
CAS No.: 1224003-83-1
M. Wt: 417.5
InChI Key: JSHQBEPSMDORAQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic, small-molecule compound based on a complex [1,3]thiazolo[4,5-d]pyrimidin-7-one core structure, a scaffold recognized in medicinal chemistry research . This specific molecule features a 2-methoxyphenyl acetamide group and a thiomorpholine substitution at the 2-position of the thiazolopyrimidine ring. The presence of the thiomorpholine group, a saturated ring containing sulfur and nitrogen, is a critical structural feature that can influence the compound's electronic properties, conformation, and its ability to interact with biological targets . Compounds based on the thiazolopyrimidine scaffold have been investigated for their potential as kinase inhibitors and modulators of various enzymatic pathways, making them valuable tools for probing cellular signaling and disease mechanisms . As a structurally complex heterocycle, it serves as a key intermediate for researchers in chemical synthesis and drug discovery programs aimed at developing new therapeutic agents. This product is provided for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, and all experimental work should be conducted by trained professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-26-13-5-3-2-4-12(13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-6-8-27-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHQBEPSMDORAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological properties. The inclusion of a methoxyphenyl group and a thiomorpholine moiety enhances its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial in predicting the compound's biological behavior.

Antimicrobial Activity

Research has indicated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various thiazolo derivatives, compounds similar to N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating a promising antimicrobial profile .

Anti-inflammatory Activity

Thiazolo[4,5-d]pyrimidine derivatives have also been studied for their anti-inflammatory effects. The compound's potential to inhibit cyclooxygenase (COX) enzymes has been highlighted in various studies. For instance, one study reported that related compounds exhibited IC50 values against COX-II in the range of 0.52 to 22.25 μM . This suggests that this compound may also possess similar inhibitory effects.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Recent evaluations of thiazoloquinazoline derivatives showed promising antioxidant activities with IC50 values significantly lower than standard antioxidants . Given the structural similarities, it is plausible that this compound may exhibit comparable antioxidant capabilities.

In Vivo Studies

In vivo studies involving related thiazolo derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. For example, one study reported a reduction in paw edema in rats treated with thiazolo compounds compared to controls . This suggests that this compound may have therapeutic potential in inflammatory conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including N-(2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide. In vitro assays against various cancer cell lines have demonstrated significant antiproliferative effects. For instance, derivatives were tested against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer), showing promising results that warrant further exploration .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Disk diffusion assays have shown notable inhibition zones against pathogens like Candida albicans and gram-positive bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Screening

A comprehensive study evaluated the cytotoxicity of various thiazolo-pyrimidine derivatives using the MTT assay across multiple cancer cell lines. The results indicated that modifications to the thiazolo-pyrimidine scaffold could enhance anticancer activity significantly. Notably, certain compounds were selected for further testing by the National Cancer Institute under their Developmental Therapeutics Program .

Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial screening, several synthesized derivatives were tested against C. albicans and other bacterial strains. The results confirmed that specific structural modifications led to improved antimicrobial potency compared to unmodified analogs .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/Pathogens TestedResults Summary
AnticancerA375, DU145, MCF-7Significant antiproliferative effects observed
AntimicrobialCandida albicans, Gram-positive bacteriaNotable inhibition zones in disk diffusion assays
Anti-inflammatoryVarious inflammatory modelsPotential inhibition of inflammatory pathways

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Position 2 Substituent Acetamide Substituent Key Functional Groups Reference
Target Compound Thiazolo[4,5-d]pyrimidin Thiomorpholin-4-yl 2-Methoxyphenyl 7-oxo, thioether -
Compound 9 () Thiazolidin-4-one 4-Chlorobenzylidene 4-Methoxyphenyl 4-oxo, thioxo
Compound 10 () Thiazolidin-4-one 1H-Indol-3-ylmethylene Phenyl 4-oxo, thioxo
Compound 4a () Pyrimidin-2-ylthioacetamide 4-Chlorophenyl 2,3-Diphenylquinoxalin-6-yl Hydroxy, cyano
N-(2-Fluorophenyl) analog () Pyridazin-1(6H)-yl Thiomorpholin-4-yl 2-Fluorophenyl 6-oxo

Key Observations:

  • The thiomorpholin-4-yl group at position 2 is rare in the evidence; most analogs use morpholine, benzylidene, or aryl groups . Thiomorpholin may enhance lipophilicity and metabolic stability compared to morpholine.
  • The 2-methoxyphenyl acetamide substituent is structurally distinct from 4-methoxyphenyl (Compound 9) or fluorophenyl (), which could influence steric interactions and π-stacking .

Physicochemical and Bioactive Properties

  • Melting Points: Thiazolo[4,5-d]pyrimidin derivatives (e.g., ) exhibit higher melting points (>400°C) due to rigid fused-ring systems and hydrogen bonding . The target compound’s melting point is expected to exceed 200°C based on structural similarity.

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